4-[(1H-benzotriazol-1-ylmethyl)amino]-1,2,5-oxadiazole-3-carboxylic acid
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Overview
Description
4-{[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]AMINO}-1,2,5-OXADIAZOLE-3-CARBOXYLIC ACID is a complex organic compound that features a benzotriazole moiety linked to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]AMINO}-1,2,5-OXADIAZOLE-3-CARBOXYLIC ACID typically involves the reaction of 1H-1,2,3-benzotriazole with appropriate oxadiazole precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like anhydrous aluminum chloride .
Industrial Production Methods: On an industrial scale, the production of this compound may involve batch processes with stringent control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety can be replaced by other nucleophiles under suitable conditions
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Anhydrous aluminum chloride, palladium on carbon.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds and complex molecular architectures .
Biology and Medicine: In biological research, it serves as a probe for studying enzyme interactions and as a potential therapeutic agent due to its ability to modulate biological pathways .
Industry: Industrially, it is employed in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 4-{[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]AMINO}-1,2,5-OXADIAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can act as an electron donor or acceptor, facilitating various biochemical reactions. The oxadiazole ring contributes to the compound’s ability to form stable complexes with metal ions, enhancing its reactivity and specificity .
Comparison with Similar Compounds
1H-1,2,3-Benzotriazole: Shares the benzotriazole moiety but lacks the oxadiazole ring.
1,2,4-Oxadiazole: Contains the oxadiazole ring but does not have the benzotriazole moiety
Uniqueness: The combination of the benzotriazole and oxadiazole moieties in 4-{[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]AMINO}-1,2,5-OXADIAZOLE-3-CARBOXYLIC ACID provides a unique set of chemical properties, including enhanced stability, reactivity, and the ability to form complex molecular structures. This makes it particularly valuable in both research and industrial applications .
Properties
Molecular Formula |
C10H8N6O3 |
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Molecular Weight |
260.21 g/mol |
IUPAC Name |
4-(benzotriazol-1-ylmethylamino)-1,2,5-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N6O3/c17-10(18)8-9(14-19-13-8)11-5-16-7-4-2-1-3-6(7)12-15-16/h1-4H,5H2,(H,11,14)(H,17,18) |
InChI Key |
LRXNZWNYMRPIQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=NON=C3C(=O)O |
Origin of Product |
United States |
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